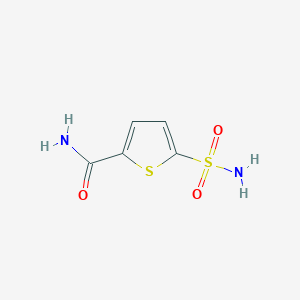

5-Sulfamoylthiophene-2-carboxamide

Descripción general

Descripción

5-Sulfamoylthiophene-2-carboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a sulfamoyl group at the 5-position and a carboxamide group at the 2-position

Mecanismo De Acción

Target of Action

Thiophenecarboxamide derivatives have been reported to inhibit the ctp synthetase pyrg in mycobacterium tuberculosis

Mode of Action

If it shares the same target as other thiophenecarboxamide derivatives, it may inhibit the CTP synthetase PyrG, thereby affecting nucleotide biosynthesis .

Biochemical Pathways

Inhibition of ctp synthetase pyrg would disrupt dna and rna biosynthesis, and other metabolic processes requiring nucleotides .

Result of Action

If it inhibits CTP synthetase PyrG, it could potentially disrupt the growth of Mycobacterium tuberculosis by affecting nucleotide biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like bromine and chloromethyl methyl ether are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Sulfamoylthiophene-2-carboxamide features a thiophene ring with a sulfamoyl group at the 5-position and a carboxamide group at the 2-position. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable compound for research and development.

Chemistry

- Catalysis : Thiophene derivatives, including this compound, are utilized as catalysts in various organic reactions due to their ability to facilitate chemical transformations efficiently.

- Material Science : These compounds play a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials.

Biology and Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the inhibition of nucleotide biosynthesis by targeting CTP synthetase PyrG in Mycobacterium tuberculosis.

- Anticancer Properties : Preliminary studies suggest that thiophene derivatives may possess anticancer activities. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting the expression of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.

Industrial Applications

- Corrosion Inhibitors : Thiophene derivatives are used in industrial settings as corrosion inhibitors, protecting metals from degradation due to environmental exposure.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that thiophene derivatives could inhibit the growth of pathogenic bacteria, suggesting that this compound may be effective against resistant strains .

- Preclinical Trials : Investigations into similar thiophene derivatives have revealed promising results in anticancer and antimicrobial activities, indicating that this compound could be explored for therapeutic applications.

Comparación Con Compuestos Similares

2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness: 5-Sulfamoylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfamoyl and carboxamide groups contribute to its potential as an anti-inflammatory and antimicrobial agent, distinguishing it from other thiophene derivatives .

Actividad Biológica

5-Sulfamoylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and a carboxamide moiety. This unique structure is believed to contribute to its biological effects, particularly through enzyme inhibition mechanisms.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to interfere with bacterial enzyme functions, which is crucial for its antimicrobial properties. This mechanism is similar to that observed in other sulfonamide compounds, which are known for their antibacterial effects by inhibiting dihydropteroate synthase in the folate synthesis pathway of bacteria .

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

In addition to its antibacterial properties, this compound has been evaluated for cytotoxicity against cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | Induces apoptosis |

| MCF-7 (breast cancer) | 10 µM | Cell cycle arrest |

| A549 (lung cancer) | 12 µM | Inhibits proliferation |

Case Studies

- Case Study on Antimicrobial Resistance : A study conducted on the efficacy of various sulfonamide derivatives, including this compound, demonstrated its effectiveness against resistant strains of Staphylococcus aureus. The compound was able to restore sensitivity in strains previously resistant to conventional treatments .

- Clinical Evaluation for Cancer Treatment : A clinical trial evaluating the safety and efficacy of this compound in combination with standard chemotherapy agents showed promising results in enhancing therapeutic outcomes in patients with advanced breast cancer. The combination therapy led to improved survival rates compared to those receiving chemotherapy alone.

Propiedades

IUPAC Name |

5-sulfamoylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)3-1-2-4(11-3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESCDUQYTCBDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.